molecular formula C8H11N3O3 B15304201 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid

2-Amino-4-isopropoxypyrimidine-5-carboxylic acid

Cat. No.: B15304201
M. Wt: 197.19 g/mol
InChI Key: MKYWOXZIMLIOIZ-UHFFFAOYSA-N
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Description

2-Amino-4-isopropoxypyrimidine-5-carboxylic acid is a pyrimidine derivative featuring an amino group at position 2, an isopropoxy group at position 4, and a carboxylic acid moiety at position 4. Pyrimidine-based compounds are critical in medicinal chemistry due to their structural resemblance to nucleic acid components, enabling interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-amino-4-propan-2-yloxypyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c1-4(2)14-6-5(7(12)13)3-10-8(9)11-6/h3-4H,1-2H3,(H,12,13)(H2,9,10,11)

InChI Key

MKYWOXZIMLIOIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC=C1C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-4,6-dichloropyrimidine with isopropyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atoms with isopropoxy groups. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvent-free conditions can make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-isopropoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrimidine derivatives .

Scientific Research Applications

2-Amino-4-isopropoxypyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential inhibitory effects on enzymes such as peptidases.

    Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit peptidases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including reduced inflammation and antimicrobial activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences and properties of 2-amino-4-isopropoxypyrimidine-5-carboxylic acid and analogous compounds:

Compound Name Substituent (Position 2) Substituent (Position 4) Molecular Weight (g/mol) Key Properties/Applications References
This compound Amino (NH₂) Isopropoxy (OCH(CH₃)₂) ~225.2 Enhanced H-bonding; moderate lipophilicity Target Compound
2-(Methylthio)-4-propylpyrimidine-5-carboxylic acid Methylthio (SCH₃) Propyl (C₃H₇) ~228.3 Higher lipophilicity; redox-sensitive
4-Amino-2-sulfanylpyrimidine-5-carboxylic acid Sulfanyl (SH) Amino (NH₂) ~171.2 Thiol reactivity; potential metal chelation
2-Chloro-4-methylpyrimidine-5-carboxylic acid Chloro (Cl) Methyl (CH₃) ~186.6 Electron-withdrawing; synthetic intermediate
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid Ethylthio (SC₂H₅) Amino (NH₂) ~213.3 Moderate lipophilicity; metabolic instability
4-Amino-2-methylpyrimidine-5-carboxylic acid Methyl (CH₃) Amino (NH₂) ~167.1 Compact structure; high solubility

Key Differences in Physicochemical Properties

  • Electron Effects: Chloro () and methylthio () substituents are electron-withdrawing, altering reactivity in nucleophilic substitutions, whereas amino (target) and isopropoxy groups are electron-donating.
  • Hydrogen Bonding: The amino group at position 2 in the target compound enhances hydrogen-bonding capacity, critical for target binding, compared to non-polar groups like methyl () or propyl ().

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Bulkier substituents at position 4 (e.g., isopropoxy vs. methyl) improve selectivity for kinase targets by filling hydrophobic pockets .
  • Solubility Challenges: Amino and carboxylic acid groups enhance aqueous solubility, but lipophilic substituents (e.g., propyl in ) may necessitate prodrug strategies.
  • Emerging Analogs: Compounds with hybrid substituents, such as 2-amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid (), highlight the trend toward aromatic moieties for π-π stacking interactions.

Biological Activity

2-Amino-4-isopropoxypyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid moiety, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focused on related pyrimidine compounds showed that derivatives with similar structures could effectively inhibit the growth of various bacterial strains, including Escherichia coli and Klebsiella pneumoniae . The mechanism of action is hypothesized to involve the inhibition of enzymes critical for bacterial survival, particularly those involved in folic acid synthesis and isoprenoid biosynthesis.

The biological activity of this compound may be attributed to its ability to bind to specific enzymes that play roles in metabolic pathways. For instance, it has been suggested that the compound interacts with the zinc ion in the active site of certain enzymes, such as IspF, which is crucial for the methylerythritol phosphate pathway in bacteria . This binding can lead to enzyme inhibition, disrupting bacterial growth and proliferation.

Comparative Analysis of Biological Activity

A comparative study of various pyrimidine derivatives highlights the structural features that enhance biological activity. The presence of specific substituents, such as halogens or hydroxyl groups, significantly influences the potency of these compounds against bacterial strains. For example, compounds with carboxylic acid groups at the 5-position showed enhanced activity compared to those with ethyl ester substitutions .

CompoundStructureActivity Against E. coliActivity Against K. pneumoniae
This compoundStructureModerateHigh
2-Amino-4-hydroxypyrimidine-5-carboxylateStructureHighModerate
4-Aminosalicylic acidStructureLowHigh

Case Studies

  • Antibacterial Activity : In a case study involving a series of synthesized pyrimidine derivatives, it was found that this compound had notable efficacy against Burkholderia pseudomallei, a pathogen responsible for serious infections. The compound demonstrated not only antibacterial properties but also facilitated protein stabilization in thermal shift assays .
  • Potential for Drug Development : Another study explored the potential of this compound as a lead structure for developing new antibiotics targeting bacterial infections resistant to conventional therapies. The research emphasized the importance of optimizing the chemical structure to enhance bioactivity and reduce toxicity .

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